amine](/img/structure/B13069369.png)
[(3,4-Dibromophenyl)methyl](3-methoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the reaction of 3,4-dibromobenzyl chloride with 3-methoxypropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
(3,4-Dibromophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Applications De Recherche Scientifique
(3,4-Dibromophenyl)methylamine is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
(3,4-Dibromophenyl)methylamine can be compared with similar compounds such as:
(3,4-Dimethoxyphenyl)methylamine: This compound has methoxy groups instead of bromine atoms on the phenyl ring, leading to different chemical reactivity and biological activity.
3-Methoxypropylamine: This simpler compound lacks the phenyl ring and bromine atoms, making it less complex and with different applications.
(3,4-Dibromophenyl)methylamine is unique due to the presence of both bromine atoms and the methoxypropylamine moiety, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C11H15Br2NO |
|---|---|
Poids moléculaire |
337.05 g/mol |
Nom IUPAC |
N-[(3,4-dibromophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15Br2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
Clé InChI |
PAHRCEGTQWIOSX-UHFFFAOYSA-N |
SMILES canonique |
COCCCNCC1=CC(=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


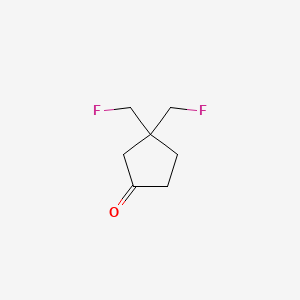
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
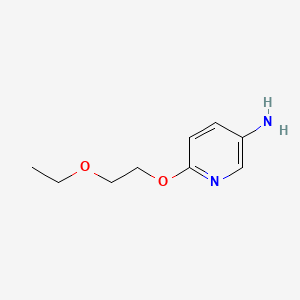
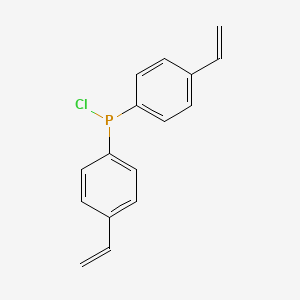
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
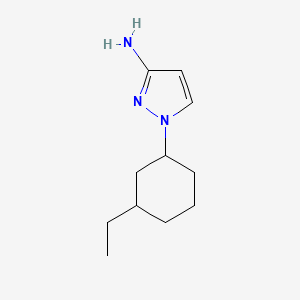
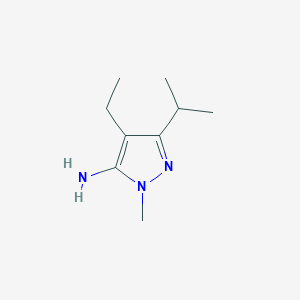
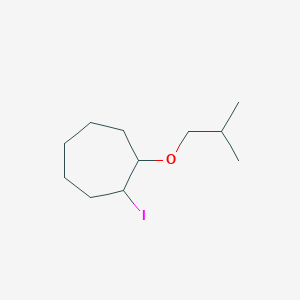
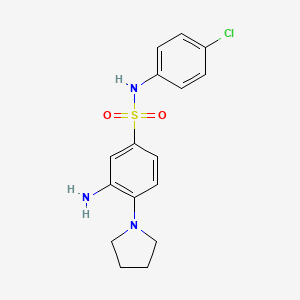
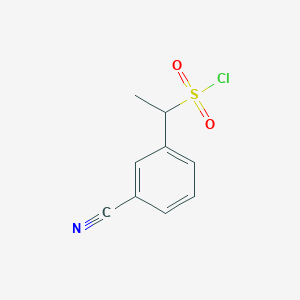
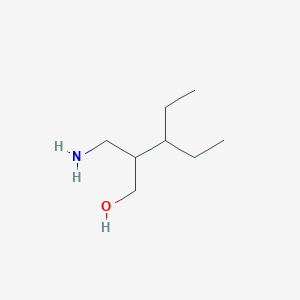
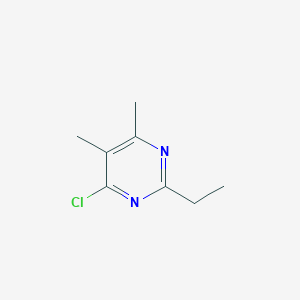
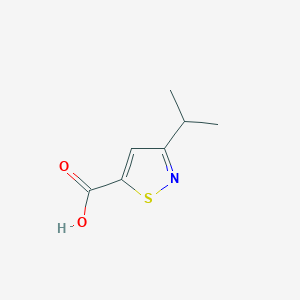
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)
